molecular formula C12H18N4O2 B14444152 N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide CAS No. 76397-38-1

N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide

Cat. No.: B14444152
CAS No.: 76397-38-1
M. Wt: 250.30 g/mol
InChI Key: WNGCZVJNANITCQ-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tetramethyl groups attached to a diazocine ring, which is further substituted with dicarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide typically involves the reaction of tetramethyl-1,4-diazocine with suitable carboxylic acid derivatives under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Various nucleophiles (e.g., halides, amines); conditionspolar aprotic solvents, room temperature to moderate heating.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted products with different functional groups replacing the original substituents.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,4-butanediamine: A structurally similar compound with tetramethyl groups attached to a butanediamine backbone.

    N,N,N’,N’-Tetramethyl-1,4-diaminobutane: Another related compound with a similar backbone but different functional groups.

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide stands out due to its unique diazocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

76397-38-1

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetramethyl-1,4-diazocine-1,4-dicarboxamide

InChI

InChI=1S/C12H18N4O2/c1-13(2)11(17)15-7-5-6-8-16(10-9-15)12(18)14(3)4/h5-10H,1-4H3

InChI Key

WNGCZVJNANITCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CC=CN(C=C1)C(=O)N(C)C

Origin of Product

United States

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